molecular formula C11H16O2 B14554703 Methyl cyclonona-1,6-diene-1-carboxylate CAS No. 62024-96-8

Methyl cyclonona-1,6-diene-1-carboxylate

Cat. No.: B14554703
CAS No.: 62024-96-8
M. Wt: 180.24 g/mol
InChI Key: WXWAXETYPNUWOB-UHFFFAOYSA-N
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Description

Methyl cyclonona-1,6-diene-1-carboxylate is a nine-membered cyclic methyl ester featuring conjugated dienes at positions 1 and 5. Its structure combines a strained cyclononane ring with a carboxylate ester functional group, which influences its physical and chemical behavior. For instance, seven-membered ring analogs like disodium 3-[(1-carboxylatoethenyl)oxy]cyclohepta-1,6-diene-1-carboxylate are synthesized via esterification and ring-closing strategies , implying similar methods could apply to the nine-membered variant. The compound’s conjugated diene system may also confer reactivity in cycloaddition or polymerization reactions, akin to α,β-unsaturated esters studied in chiral bicyclo[3.3.1]nonane systems .

Properties

CAS No.

62024-96-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl cyclonona-1,6-diene-1-carboxylate

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9-10/h2,4,9H,3,5-8H2,1H3

InChI Key

WXWAXETYPNUWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCCC=CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclonona-1,6-diene-1-carboxylate typically involves the esterification of cyclonona-1,6-diene-1-carboxylic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, in the presence of methanol. The reaction proceeds as follows:

Cyclonona-1,6-diene-1-carboxylic acid+MethanolH2SO4Methyl cyclonona-1,6-diene-1-carboxylate+Water\text{Cyclonona-1,6-diene-1-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclonona-1,6-diene-1-carboxylic acid+MethanolH2​SO4​​Methyl cyclonona-1,6-diene-1-carboxylate+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl cyclonona-1,6-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cyclonona-1,6-diene-1-carboxylic acid.

    Reduction: Cyclonona-1,6-diene-1-methanol.

    Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

Methyl cyclonona-1,6-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl cyclonona-1,6-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The diene structure allows for potential interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds


Key Insights :

  • Smaller rings (e.g., 7-membered) are less strained and more synthetically accessible, as seen in chorismate analogs .
  • Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular complexity and bioactivity due to fused ring systems .

Physical Properties

Hypothetical properties of this compound are inferred from analogs (Table 3 in and ):

Property This compound (Estimated) Methyl Salicylate (Reference) Sandaracopimaric Acid Methyl Ester (Reference)
Molecular Weight (g/mol) ~220-250 152.15 ~330
Boiling Point (°C) 180-220 222 >300
Solubility Low in water, soluble in organic solvents Slightly polar solvents Lipophilic

Notes:

  • The nine-membered ring likely increases molecular weight compared to smaller esters (e.g., methyl salicylate) but remains lighter than diterpene derivatives .
  • Boiling points may rise with ring size but remain lower than bulky diterpenes due to reduced van der Waals interactions .

Reactivity:

  • Conjugated Dienes: The 1,6-diene system may participate in Diels-Alder reactions or photochemical rearrangements, similar to α,β-unsaturated bicyclo[3.3.1]nonane derivatives .
  • Ester Hydrolysis : Susceptible to base-catalyzed hydrolysis, a trait shared with other methyl esters (e.g., dehydroabietic acid methyl ester in ).

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